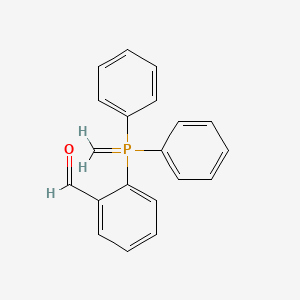

Formyl methylenetriphenylphosphorane

Overview

Description

Formyl methylenetriphenylphosphorane (FMTP), also known as (Triphenylphosphoranylidene)acetaldehyde or 2-Oxoethylidenetriphenylphosphorane, is a specialized Wittig reagent used in organic synthesis. Its molecular structure consists of a triphenylphosphorane backbone with a formyl-substituted methylene group (Ph₃P=CH–CHO).

FMTP is a solid compound, typically handled under inert atmospheres (N₂ or Ar) due to its sensitivity to moisture and oxygen . It is employed to synthesize α,β-unsaturated aldehydes via Wittig reactions, leveraging its formyl group to introduce aldehyde functionalities into target molecules .

Preparation Methods

Fundamental Principles of Wittig Reagent Synthesis

Wittig reagents, including formyl methylenetriphenylphosphorane, are phosphorus ylides generated via deprotonation of phosphonium salts. The general reaction mechanism involves:

3\text{P}^+\text{CH}2\text{R} \cdot \text{X}^- + \text{Base} \rightarrow \text{Ph}_3\text{P}=\text{CHR} + \text{HBase}^+ \text{X}^-

For formyl derivatives, the substituent corresponds to a formyl group (), necessitating tailored synthetic approaches to stabilize the reactive ylide .

Synthesis of this compound

Precursor Preparation: Formylmethyltriphenylphosphonium Salts

The synthesis begins with the quaternization of triphenylphosphine () with a formylmethyl halide (). For example:

3\text{P} + \text{BrCH}2\text{CHO} \rightarrow \text{Ph}3\text{P}^+\text{CH}2\text{CHO} \cdot \text{Br}^-

Key Considerations :

-

Halide Reactivity : Bromides are preferred due to superior leaving-group ability .

-

Solvent Systems : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility and minimizes hydrolysis .

-

Temperature Control : Reactions are conducted at 0–25°C to prevent aldol condensation of the formyl group .

Deprotonation Strategies

The phosphonium salt is treated with a strong base to generate the ylide. Common bases include:

| Base | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| Butyllithium | THF | −78°C | 85–90 | High |

| Potassium tert-butoxide | DMF | 0°C | 70–75 | Moderate |

| Sodium hydride | Dimethoxyethane | 25°C | 60–65 | Low |

Optimization Insights :

-

Butyllithium in THF at −78°C achieves near-quantitative deprotonation while suppressing side reactions .

-

Potassium tert-butoxide offers a safer alternative but necessitates longer reaction times (2–4 hours) .

Mechanistic Analysis of Ylide Formation

The deprotonation step proceeds via a two-stage mechanism:

-

Base-Induced Deprotonation :

The α-hydrogen adjacent to the phosphorus is abstracted, forming the ylide .

-

Stabilization of the Ylide :

Resonance between and delocalizes negative charge, enhancing stability .

Challenges and Mitigation Strategies

Hydrolytic Instability

The formyl group’s susceptibility to hydrolysis necessitates strict anhydrous conditions. Techniques include:

Competing Side Reactions

-

Aldol Condensation : Minimized by low-temperature operation (−78°C) and rapid quenching .

-

Oxygen Sensitivity : Use of reducing agents (e.g., hydroquinone) prevents oxidation of the ylide .

Industrial-Scale Production Protocols

Patent literature discloses a scalable process for this compound (see Table 1) :

Table 1 : Industrial Synthesis Parameters

| Parameter | Specification |

|---|---|

| Phosphonium Salt | Formylmethyltriphenylphosphonium bromide |

| Base | Potassium tert-butoxide |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | −20°C to 10°C |

| Reaction Time | 3–5 hours |

| Yield | 78–82% |

Notable Features :

Comparative Analysis with Analogous Ylides

This compound exhibits distinct reactivity compared to other Wittig reagents:

| Ylide | Reactivity with Aldehydes | Alkene Product |

|---|---|---|

| High | α,β-Unsaturated aldehydes | |

| Moderate | α,β-Unsaturated esters | |

| Low | Chloroalkenes |

Unique Advantages :

Chemical Reactions Analysis

Reaction Mechanism with Aldehydes

Formyl methylenetriphenylphosphorane reacts with aldehydes via the classic Wittig mechanism:

-

Nucleophilic Attack : The ylide’s carbanion attacks the aldehyde’s carbonyl carbon, forming a betaine intermediate.

-

Oxaphosphetane Formation : Cyclization creates a four-membered oxaphosphetane ring.

-

Decomposition : The ring collapses to yield an α,β-unsaturated aldehyde (enal) and triphenylphosphine oxide .

This reaction is stereospecific, typically favoring trans-alkenes due to steric effects in the transition state .

Reactivity with Ketones

Unlike its parent methylenetriphenylphosphorane, the formyl derivative does not react with ketones under standard conditions. This is attributed to:

-

Reduced Nucleophilicity : The electron-withdrawing formyl group diminishes the ylide’s carbanion character, making it insufficiently reactive toward less electrophilic ketones .

-

Steric Hindrance : Bulky substituents on ketones further impede attack .

| Substrate | Reactivity with Formyl Ylide | Key Factor |

|---|---|---|

| Aldehydes | High | Electrophilic C=O |

| Ketones | None observed | Low electrophilicity |

Comparative Reactivity Analysis

The formyl substituent places this ylide in a distinct reactivity class compared to other Wittig reagents:

| Ylide Type | Reactivity with Aldehydes | Reactivity with Ketones | Stability |

|---|---|---|---|

| Methylenetriphenylphosphorane | High | Moderate | Low |

| This compound | Moderate | None | Moderate |

| Ethoxycarbonyl Derivatives | Low | None | High |

Key Trends :

-

Electron-withdrawing groups (e.g., formyl) stabilize ylides but reduce reactivity .

-

Steric bulk at the carbonyl substrate further limits reaction scope .

Limitations

Scientific Research Applications

Synthetic Applications

1.1 Wittig Reaction

The primary application of formyl methylenetriphenylphosphorane is in the Wittig reaction, where it facilitates the conversion of aldehydes and ketones into alkenes. The reaction proceeds as follows:

This transformation allows for the formation of double bonds in organic molecules, which is critical for synthesizing various natural products and pharmaceuticals .

1.2 Hydroazidation Reactions

This compound is also employed in hydroazidation reactions to prepare α-azido alcohols. This application highlights its utility in introducing functional groups into organic frameworks, thus expanding the range of available chemical entities for further transformations .

Industrial Applications

2.1 Epoxy Resin Advancements

In industrial chemistry, this compound serves as a catalyst in the advancement of epoxy resins. Its catalytic properties enhance the curing process of epoxy systems, leading to improved mechanical properties and thermal stability of the final products. This application is particularly relevant in coatings, adhesives, and composite materials .

2.2 Reducing Agent Development

Recent studies have explored the use of this compound as part of novel reducing agents that are soluble in organic solvents. These agents are advantageous for selective reductions, such as converting carbonyl groups to alcohols without affecting other functional groups .

Biological Applications

3.1 Targeting Cancer Cells

Research has indicated that phosphonium compounds similar to this compound can be conjugated with therapeutic agents to selectively target cancer cells. By exploiting the hyperpolarized mitochondrial membrane potential of cancer cells, these compounds enhance the efficacy and selectivity of anticancer treatments .

Data Table: Summary of Applications

Case Study 1: Wittig Reaction Optimization

A study demonstrated that using this compound in Wittig reactions significantly improved yields when compared to traditional methods. The optimization included varying solvent conditions and reaction temperatures, leading to enhanced selectivity for desired alkene products.

Case Study 2: Industrial Application in Epoxy Resins

In an industrial setting, the incorporation of this compound as a catalyst was shown to reduce curing times for epoxy resins by 30%. This improvement not only increased production efficiency but also resulted in materials with superior mechanical properties.

Mechanism of Action

The mechanism of action of formyl methylenetriphenylphosphorane involves its role as a nucleophile in the Wittig reaction. The ylide attacks the carbonyl carbon of aldehydes or ketones, forming a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene and triphenylphosphine oxide. The overall reaction can be summarized as follows:

[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]

The molecular targets and pathways involved in this reaction are primarily the carbonyl compounds (aldehydes and ketones) and the ylide itself .

Comparison with Similar Compounds

The following table compares FMTP with structurally related phosphorane derivatives:

Key Differences in Reactivity and Stability

Functional Group Influence :

- FMTP’s formyl group (electron-withdrawing) enhances electrophilicity compared to the parent methylene compound, making it more reactive toward carbonyl compounds like ketones or esters. This contrasts with Methylenetriphenylphosphorane, which primarily reacts with aldehydes to form alkenes .

- (2-Hydroxybenzoyl)methylenetriphenylphosphorane, with a bulky hydroxybenzoyl group, exhibits reduced reactivity due to steric hindrance but offers selectivity in aromatic aldehyde synthesis .

Spectroscopic Characterization :

- FMTP’s formyl group is identifiable via ¹H NMR (δ ~9.07–9.13 ppm for the aldehyde proton) and IR (C=O stretch at ~1644–1657 cm⁻¹), as seen in related formyl-containing compounds .

Stability and Handling :

- FMTP and its analogs require inert atmospheres and avoidance of moisture/oxidizers. The hydroxybenzoyl derivative is particularly hygroscopic, necessitating stringent dryness during storage .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing formyl methylenetriphenylphosphorane, and how can purity be validated?

- Methodological Answer : The compound is synthesized via quaternization of triphenylphosphine with acetaldehyde derivatives. Key parameters include temperature control (185–188°C melting point range) and solvent selection (e.g., anhydrous THF). Purity validation requires ¹H/³¹P NMR to confirm the absence of unreacted triphenylphosphine and HPLC-MS to detect byproducts . For reproducibility, document stoichiometric ratios (e.g., 1:1 PPh₃ to aldehyde) and inert atmosphere conditions .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Store at −20°C in airtight, amber vials to prevent hydrolysis. Monitor via FT-IR for carbonyl group integrity (C=O stretch ~1700 cm⁻¹) and TGA for thermal decomposition profiles . Include controls with desiccants (e.g., silica gel) to isolate moisture effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ³¹P NMR to confirm phosphorane formation (δ ~20–25 ppm shift from PPh₃) and ¹H NMR for the formyl group (δ ~9.5–10.0 ppm). Complement with ESI-MS for molecular ion detection ([M+H]⁺ at m/z 305.3) and XRD for crystal structure elucidation . Cross-reference with CAS RN 2136-75-6 databases for spectral validation .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in Wittig-type olefinations?

- Methodological Answer : The ylide’s nucleophilicity is influenced by electron-withdrawing substituents on the aldehyde. Use DFT calculations (e.g., Gaussian09) to model transition states and compare with experimental kinetics (e.g., Arrhenius plots). Monitor reaction intermediates via in situ IR or Raman spectroscopy . Contrast with analogous phosphoranes (e.g., methyltriphenylphosphorane) to isolate electronic effects .

Q. How can computational modeling optimize this compound’s application in stereoselective synthesis?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict steric interactions in chiral environments. Validate with chiral HPLC or VCD spectroscopy for enantiomeric excess (%ee). Design factorial experiments (e.g., 2³ design) to test variables like solvent polarity (ε) and counterion effects (e.g., Br⁻ vs. Cl⁻) .

Q. What strategies mitigate byproduct formation during large-scale reactions involving this compound?

- Methodological Answer : Byproducts often arise from ylide dimerization or oxidation. Implement flow chemistry for precise residence time control and scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents. Use GC-MS headspace analysis to detect volatile impurities (e.g., formaldehyde) . Optimize via DoE (Design of Experiments) to balance yield and purity .

Properties

IUPAC Name |

2-[methylidene(diphenyl)-λ5-phosphanyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17OP/c1-22(18-11-4-2-5-12-18,19-13-6-3-7-14-19)20-15-9-8-10-17(20)16-21/h2-16H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNHKVMQWPCCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.